molecular formula C4H5N3O2S B189694 4-Methyl-5-nitro-2-thiazoleamine CAS No. 56682-07-6

4-Methyl-5-nitro-2-thiazoleamine

Cat. No.: B189694
CAS No.: 56682-07-6
M. Wt: 159.17 g/mol
InChI Key: NDWBXTNRCBNGAK-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-2-thiazoleamine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules. The compound features a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitro-2-thiazoleamine typically involves the nitration of 4-methyl-2-thiazoleamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-nitro-2-thiazoleamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-5-nitro-2-thiazoleamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitro-2-thiazoleamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-5-nitro-2-thiazoleamine is unique due to the presence of both the nitro and amino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .

Properties

IUPAC Name

4-methyl-5-nitro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-2-3(7(8)9)10-4(5)6-2/h1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWBXTNRCBNGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396173
Record name 4-Methyl-5-nitro-2-thiazoleamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56682-07-6
Record name 4-Methyl-5-nitro-2-thiazoleamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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